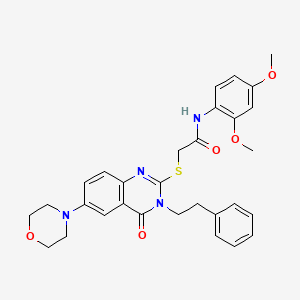

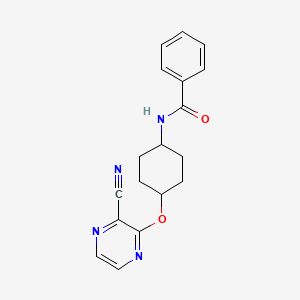

![molecular formula C21H18FN5OS B3006261 3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone CAS No. 478063-61-5](/img/structure/B3006261.png)

3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazinone derivatives has been explored in the context of creating compounds with potential antibacterial properties. In one study, the synthesis began with the reaction of 3-(p-ethoxybenzoyl)acrylic acid with 3-methyl-1-phenyl-2-pyrazolin-5-one, leading to an addition compound. This intermediate was then condensed with hydrazine hydrate to yield 4,5-dihydro-3(2H)-pyridazinone. Further chemical modifications of this compound were achieved using various reagents such as dimethyl sulfate, diethyl sulfate, ethyl bromoacetate, POCl3, and P2S5, producing N-substituted pyridazinones, a dichloro derivative, and a dithione. These reactions demonstrate the versatility of pyridazinone chemistry and the ability to introduce different functional groups into the molecule .

Molecular Structure Analysis

The molecular structure of polysubstituted pyridines, including those with sulfanyl and fluorobenzyl groups, has been characterized by their nearly planar conformations. The stabilization of these structures is facilitated by various intermolecular interactions such as C-H...O, C-H...F, and C-H...π. These interactions contribute to the formation of supramolecular aggregates, which are essential for the understanding of the compound's behavior in crystalline form. For instance, hydrogen bonds generate specific ring motifs, while C-H...F interactions lead to the formation of linear chains. Intramolecular O-H...O interactions are also present, contributing to the overall stability of the molecule .

Chemical Reactions Analysis

The reactivity of pyridazinone derivatives has been studied, particularly focusing on the dichloro and dithione derivatives. These compounds exhibit a range of behaviors when exposed to different reagents, indicating the potential for diverse chemical transformations. The dichloro derivative, for example, may undergo further substitution reactions, while the dithione could be involved in addition reactions or serve as a precursor for other sulfur-containing compounds. The study of these reactions is crucial for the development of new molecules with desired properties and functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure and the nature of their substituents. The nearly planar geometry of these molecules suggests a degree of rigidity, which could affect their solubility and reactivity. The presence of intermolecular interactions, such as hydrogen bonding and C-H...π interactions, can also impact the melting points, boiling points, and crystalline behavior of these compounds. Additionally, the moderate antibacterial activity observed against Gram-positive bacteria for certain derivatives indicates that the functional groups present in the molecule play a significant role in determining biological activity .

Scientific Research Applications

Antioxidant Properties

- A compound structurally related to 3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone has shown significant antioxidant ability, surpassing the control butylated hydroxytoluene in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).

Antimicrobial Activities

- Another similar compound has demonstrated antimicrobial properties. It was synthesized using a specific reaction process and tested for its effectiveness against various microbes (Popiołek et al., 2011).

Synthesis and Characterization Techniques

- Advanced synthesis techniques, such as microwave-assisted Fries rearrangement, have been employed for creating compounds closely related to 3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone. These techniques offer efficient ways to synthesize and characterize such compounds, proving their potential in scientific research (Moreno-Fuquen et al., 2019).

Interactions and Bonding Analysis

- Research into similar compounds includes the analysis of interactions and bonding, such as π-hole tetrel bonding interactions. This study is crucial for understanding the chemical properties and potential applications of these compounds (Ahmed et al., 2020).

Potential for Anti-Inflammatory Applications

- Some derivatives of the 1,2,4-triazole class, closely related to the compound , have been synthesized and tested for anti-inflammatory activity. This suggests potential therapeutic applications for similar compounds (Karande & Rathi, 2017).

properties

IUPAC Name |

3-[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1-phenylpyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5OS/c1-2-26-20(23-24-21(26)29-14-15-8-10-16(22)11-9-15)19-18(28)12-13-27(25-19)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVZGWCMFVCBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=NN(C=CC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

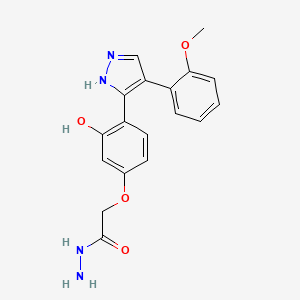

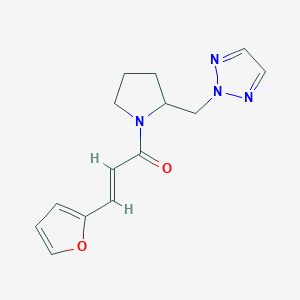

![(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B3006178.png)

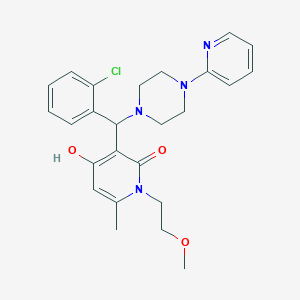

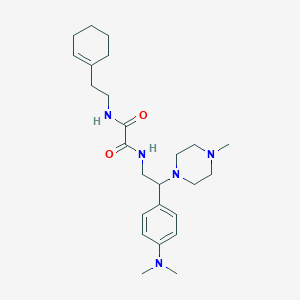

![2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3006181.png)

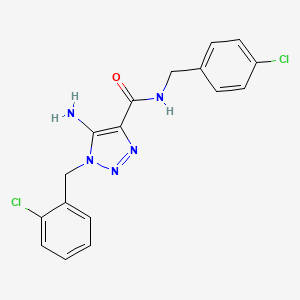

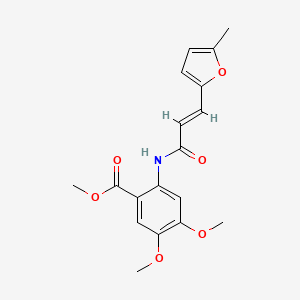

![N-(benzo[d]thiazol-5-yl)-3,4,5-triethoxybenzamide](/img/structure/B3006187.png)

![(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B3006190.png)

![2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride](/img/structure/B3006191.png)

![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3006194.png)